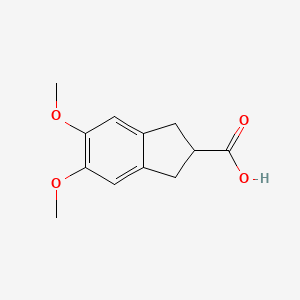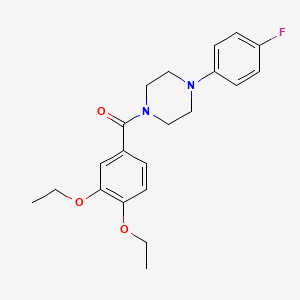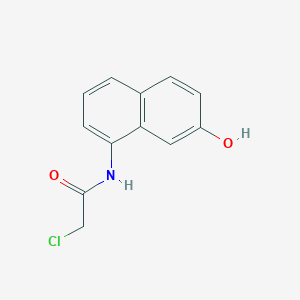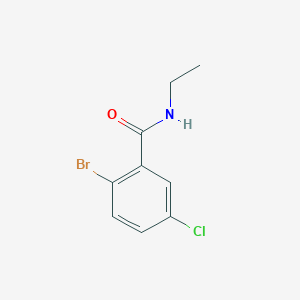![molecular formula C20H27N3O3S B7458394 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea, also known as DESI-3, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DESI-3 is a urea derivative that has shown promising results in various studies, including its ability to inhibit cancer cell growth and its potential use as a treatment for Alzheimer's disease.
作用机制
The mechanism of action of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea involves its ability to inhibit the activity of an enzyme called carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a role in the regulation of pH in the tumor microenvironment. By inhibiting CA IX, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has also been studied for its effects on the brain. Studies have shown that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea can cross the blood-brain barrier and inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea may be a potential treatment for Alzheimer's disease, a neurodegenerative disorder characterized by a decrease in acetylcholine levels.
实验室实验的优点和局限性
One advantage of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea is its ability to selectively target cancer cells while sparing healthy cells. This makes it a promising candidate for cancer treatment with fewer side effects than traditional chemotherapy drugs. However, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has some limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
未来方向
There are several potential future directions for research on 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea. One area of interest is the development of new cancer treatments based on 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea. Researchers may also investigate the use of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea in combination with other cancer therapies to enhance its efficacy. Additionally, further studies are needed to explore the potential use of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea as a treatment for Alzheimer's disease and other neurodegenerative disorders.
合成方法
The synthesis of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea involves the reaction of 1,3-diarylurea with diethyl sulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea as a white solid.
科学研究应用
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has been studied extensively for its potential use in cancer treatment. Studies have shown that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea may be a promising candidate for the development of new cancer treatments.
属性
IUPAC Name |
1-[[4-(diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-3-23(4-2)27(25,26)19-12-10-18(11-13-19)16-22-20(24)21-15-14-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPFJXFJKONPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CNC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)

![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)
![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)





![[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)
